REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:23][CH3:24])[C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([N:17]([CH2:20][CH3:21])[CH2:18][CH3:19])=[CH:11][CH:12]=3)[C:7](=O)[C:6]=2[CH:5]=1)[CH3:2].O.[NH2:26][NH2:27]>Cl.CC(O)C>[CH2:1]([N:3]([CH2:23][CH3:24])[C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([N:17]([CH2:20][CH3:21])[CH2:18][CH3:19])=[CH:11][CH:12]=3)[C:7](=[N:26][NH2:27])[C:6]=2[CH:5]=1)[CH3:2] |f:1.2|
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Name
|
2,7-Bis(diethylamino)-9-fluorenone
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Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=2C(C3=CC(=CC=C3C2C=C1)N(CC)CC)=O)CC
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
2,7-bis(diethylamino)-9-fluorenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=2C(C3=CC(=CC=C3C2C=C1)N(CC)CC)=O)CC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser and a mechanical stirrer
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Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed with
|
Type
|
CUSTOM
|
Details
|
(1.5 hours)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to form crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
WASH
|
Details
|
washed first with water
|
Type
|
ADDITION
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Details
|
with a mixture of 2-propanol and n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=2C(C3=CC(=CC=C3C2C=C1)N(CC)CC)=NN)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |